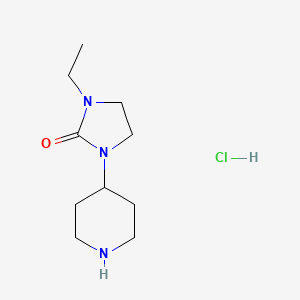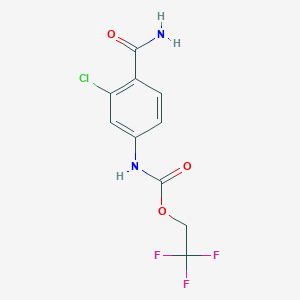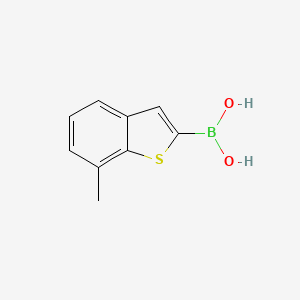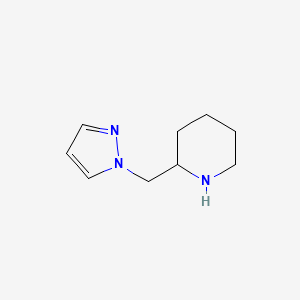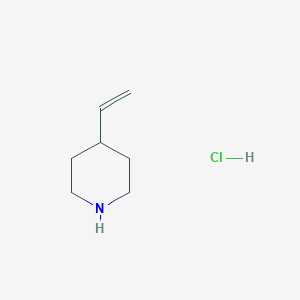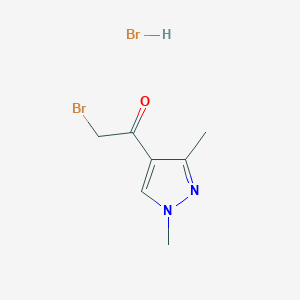![molecular formula C12H14BClN2O4 B1527991 (1-(tert-ブトキシカルボニル)-5-クロロ-1H-ピロロ[3,2-b]ピリジン-3-イル)ボロン酸 CAS No. 1452577-78-4](/img/structure/B1527991.png)
(1-(tert-ブトキシカルボニル)-5-クロロ-1H-ピロロ[3,2-b]ピリジン-3-イル)ボロン酸
説明
(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C12H14BClN2O4 and its molecular weight is 296.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
鈴木・宮浦クロスカップリング反応
このボロン酸誘導体は、鈴木・宮浦クロスカップリング反応 で頻繁に使用されます。これらの反応は、複雑な分子構造を構築するために不可欠な炭素-炭素結合を形成するため、有機化学の分野で重要な役割を果たしています。この化合物はボロン供与体として作用する能力があり、医薬品や有機材料によく見られるビアリール構造を作成するための貴重な試薬となります。
パラジウム触媒による配位子制御位置選択的カップリング
この化合物は、パラジウム触媒による配位子制御位置選択的カップリング に使用されます。この用途は、最終生成物の生物学的活性にとって芳香環上のカップリングの位置が重要な有機化合物の選択的合成にとって重要です。
中性子捕捉療法
この化合物は、ボロン担体として、中性子捕捉療法 で潜在的な用途があります。これは、ホウ素-10と熱中性子を使用して癌細胞を破壊できる高エネルギーアルファ粒子を生成することにより、細胞レベルで腫瘍を標的にする癌治療の一種です。
薬物送達システム
この化合物のボロン酸部分は、薬物送達システム の設計に使用できます。細胞表面によく見られるジオールとの可逆的な共有結合を形成する能力は、特に化学療法剤の送達において、標的薬物送達の候補となります。
ジペプチド合成
この化合物は、タンパク質の構成要素であるジペプチドの合成に適用できます 。保護されたアミノ基は不要な副反応を防ぎ、ペプチド鎖の精密なアセンブリを可能にし、これは新しい治療用ペプチドの開発にとって重要です。
ホモカップリング反応
また、ホモカップリング反応 にも関与しており、これは対称ビアリールを合成するために使用されます。これらの化合物は、有機半導体や発光ダイオード(LED)の製造など、材料科学で応用されています。
トリフルオロメチル化
この化合物は、銅触媒によるトリフルオロメチル化 に使用されます。有機分子へのトリフルオロメチル基の導入は、その化学的および物理的特性を大幅に変更する可能性があり、この用途は農薬や医薬品の開発において価値があります。
タンパク質分解
最後に、PROTAC(プロテオリシス標的キメラ)の開発において、標的タンパク質分解のためのリンカーとして機能します 。PROTACは、細胞自身の機構を利用して、病気の原因となるタンパク質を選択的に分解する、新しい治療法です。
作用機序
Target of Action
Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the context of the Suzuki-Miyaura cross-coupling reaction, the compound participates in two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in the suzuki-miyaura cross-coupling reaction suggests it plays a role in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Pharmacokinetics
It’s worth noting that boronic acids and their esters are only marginally stable in water , which could potentially impact their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Its role in the suzuki-miyaura cross-coupling reaction suggests it contributes to the formation of new carbon-carbon bonds , a fundamental process in the synthesis of complex organic molecules.
Action Environment
The action of (1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the stability of boronic acids and their esters in water could affect the compound’s action, efficacy, and stability . Furthermore, the Suzuki-Miyaura cross-coupling reaction, in which the compound is often involved, is known for its mild and functional group tolerant reaction conditions , suggesting that the compound’s action could be influenced by the presence of various functional groups and reaction conditions.
特性
IUPAC Name |
[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-b]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClN2O4/c1-12(2,3)20-11(17)16-6-7(13(18)19)10-8(16)4-5-9(14)15-10/h4-6,18-19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVZLTHHMQQXQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=C1N=C(C=C2)Cl)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1527909.png)
![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1527911.png)
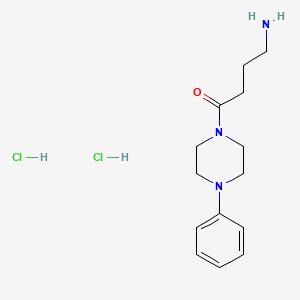
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1527915.png)
![1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1527916.png)
![tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate](/img/structure/B1527918.png)
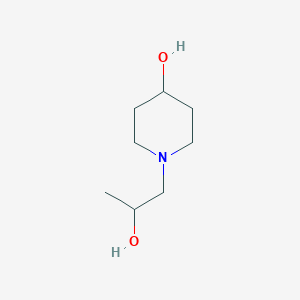
![S-[2-(aminomethyl)phenyl]-2-hydroxy-N-methylethane-1-sulfonamido hydrochloride](/img/structure/B1527922.png)
